molecular formula C12H12OS B8279136 Cyclopropyl benzothien-2-yl carbinol

Cyclopropyl benzothien-2-yl carbinol

Cat. No.: B8279136
M. Wt: 204.29 g/mol
InChI Key: IVZNRCKQUDEPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl benzothien-2-yl carbinol is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-benzothiophen-2-yl(cyclopropyl)methanol

InChI

InChI=1S/C12H12OS/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8,12-13H,5-6H2

InChI Key

IVZNRCKQUDEPOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzo[b]thiophene of formula II-1 (2.68 g) is added to THF (70 mL) and cooled to -78° C. n-Butyl lithium (1M in hexane, 20 mmol) is then added and the resulting solution stirred for 1.5 hours. The cooling bath is removed for 30 minutes and then cooled back to -78° C. Cyclopropylcarboxaldehyde (1.4 g) is then added in a single portion and the reaction quenched by adding a saturated NH4Cl solution. The reaction is extracted with ether, dried and solvent removed in vacuo to yield the title product as a clear oil that solidified on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.